2-(5-Bromopyridin-2-yl)butanoic acid
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Overview
Description
2-(5-Bromopyridin-2-yl)butanoic acid is an organic compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol . This compound is characterized by a bromine atom attached to a pyridine ring, which is further connected to a butanoic acid moiety. It is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-2-yl)butanoic acid can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyridin-2-yl)butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles. Typical conditions involve heating the reaction mixture in a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-(5-Bromopyridin-2-yl)butanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom on the pyridine ring can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity and specificity . The butanoic acid moiety can also interact with biological molecules, potentially affecting the compound’s overall activity and function .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: This compound has a similar pyridine ring structure with an amino group instead of a butanoic acid moiety.
4-(5-Bromopyridin-2-yl)butanoic acid: This is a positional isomer with the same molecular formula but different connectivity of atoms.
Uniqueness
2-(5-Bromopyridin-2-yl)butanoic acid is unique due to its specific combination of a bromopyridine ring and a butanoic acid moiety. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and development .
Properties
Molecular Formula |
C9H10BrNO2 |
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Molecular Weight |
244.08 g/mol |
IUPAC Name |
2-(5-bromopyridin-2-yl)butanoic acid |
InChI |
InChI=1S/C9H10BrNO2/c1-2-7(9(12)13)8-4-3-6(10)5-11-8/h3-5,7H,2H2,1H3,(H,12,13) |
InChI Key |
VZDMWTOXVOIFON-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC=C(C=C1)Br)C(=O)O |
Origin of Product |
United States |
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